(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Description
IUPAC Systematic Nomenclature Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The name construction begins with the propanoic acid backbone, indicating a three-carbon chain terminating in a carboxylic acid functional group. The numeration system places the carboxyl carbon at position one, the amino-bearing carbon at position two, and the phenyl-substituted carbon at position three, establishing the fundamental structural framework.
The fluorenylmethoxycarbonyl protecting group designation reflects the systematic naming of this base-labile amine protecting group, where "9H-Fluoren-9-yl" specifically identifies the fluorene ring system with the methoxy linkage at the 9-position. The "methoxy" portion describes the carbon-oxygen bridge connecting the fluorene system to the carbonyl group, while "carbonyl" indicates the amide-forming carbon center that links to the amino acid nitrogen. This systematic approach ensures unambiguous identification of the protecting group's attachment point and chemical nature.
The stereochemical descriptor "(S)" follows the Cahn-Ingold-Prelog priority rules, indicating the absolute configuration at the chiral center located at carbon-2 of the propanoic acid chain. The hydroxyphenyl substitution at position 3 is systematically described as "3-(4-hydroxyphenyl)", where the phenyl ring bears a hydroxyl group at the para position relative to the alkyl chain attachment point. The methylation at position 2 is explicitly indicated by "2-methyl", distinguishing this compound from non-methylated analogues and emphasizing the structural modification that significantly impacts the molecule's properties.
Molecular Architecture: Functional Group Decomposition
The molecular architecture of this compound encompasses several distinct functional domains that contribute to its overall chemical behavior and synthetic utility. The fluorenylmethoxycarbonyl protecting group constitutes a sophisticated molecular segment designed for selective amino group protection during peptide synthesis operations. This protecting group features a polycyclic aromatic fluorene system that provides both steric hindrance and electronic stabilization, connected through a methoxycarbonyl linkage that maintains chemical stability under acidic conditions while remaining susceptible to base-catalyzed removal.
The amino acid backbone demonstrates the classical α-amino acid structure modified by the presence of an additional methyl group at the α-carbon position. This modification transforms the compound from a primary to a quaternary carbon center, significantly altering the steric environment around the amino acid core. The propanoic acid chain provides the fundamental carboxyl functionality essential for peptide bond formation, while the α-methylation introduces conformational constraints that influence peptide secondary structure when incorporated into larger molecular assemblies.
| Functional Group | Chemical Formula | Structural Role | Chemical Properties |
|---|---|---|---|
| Fluorenylmethoxycarbonyl | C₁₅H₁₁O₂ | Amino protection | Base-labile, acid-stable |
| Propanoic acid | C₃H₄O₂ | Backbone structure | Carboxyl reactivity |
| Hydroxyphenyl | C₆H₄OH | Side chain | Aromatic, phenolic |
| α-Methyl | CH₃ | Structural modifier | Quaternary carbon |
The phenolic side chain represents the tyrosine-derived component of the molecule, featuring a para-hydroxylated benzene ring that contributes both hydrophobic aromatic character and hydrophilic hydroxyl functionality. This dual nature enables the compound to participate in various intermolecular interactions, including π-π stacking through the aromatic system and hydrogen bonding through the phenolic hydroxyl group. The spatial arrangement of these functional groups creates a molecule with distinct regions of chemical reactivity and specific three-dimensional characteristics that influence its behavior in synthetic transformations and biological systems.
Stereochemical Configuration and Chiral Center Analysis
The stereochemical configuration of this compound centers on the single chiral center located at carbon-2 of the propanoic acid backbone, where the presence of four distinct substituents creates a point of asymmetry. The absolute configuration follows the (S) designation according to Cahn-Ingold-Prelog priority rules, where the highest priority group (the fluorenylmethoxycarbonylamino substituent) and the second highest priority group (the carboxyl function) are arranged in a counterclockwise orientation when viewed with the lowest priority group (hydrogen) positioned away from the observer.
The α-methylation at the chiral center fundamentally alters the stereochemical landscape compared to non-methylated tyrosine derivatives, creating a quaternary carbon that exhibits enhanced conformational rigidity. This structural modification restricts rotational freedom around the Cα-Cβ bond, leading to more defined spatial relationships between the phenolic side chain and the amino acid backbone. The stereochemical constraints imposed by the α-methyl group influence the overall molecular conformation and potentially affect the compound's ability to fit into enzyme active sites or participate in stereospecific reactions.
The fluorenylmethoxycarbonyl protecting group introduces additional stereochemical considerations through its bulky three-dimensional structure, which creates significant steric interactions with neighboring molecular regions. The fluorene ring system adopts a rigid planar conformation that extends considerable steric bulk around the protected amino group, influencing both the compound's reactivity patterns and its conformational preferences. These stereochemical factors combine to produce a molecule with well-defined spatial characteristics that distinguish it from other amino acid derivatives and contribute to its specific chemical and biological properties.
Comparative Structural Analysis with Related Fmoc-Protected Amino Acids
The structural comparison of this compound with related fluorenylmethoxycarbonyl-protected amino acids reveals both conserved and distinctive molecular features that define its unique chemical identity. Standard fluorenylmethoxycarbonyl-L-tyrosine shares the same protecting group and phenolic side chain but lacks the α-methyl substitution, resulting in a significantly different stereochemical profile. The presence of the α-methyl group in the target compound creates a quaternary carbon center that contrasts sharply with the tertiary carbon found in conventional tyrosine derivatives, leading to altered conformational flexibility and steric interactions.
Comparative analysis with fluorenylmethoxycarbonyl-2-methyl-L-tyrosine variants demonstrates the importance of methyl group positioning on overall molecular architecture. While fluorenylmethoxycarbonyl-2-methyl-L-tyrosine features methylation on the aromatic ring system, the target compound exhibits α-carbon methylation, creating fundamentally different electronic and steric environments. The ring-methylated variants maintain the tertiary carbon character of the amino acid backbone while modifying the phenolic side chain properties, whereas α-methylation preserves the phenolic character while dramatically altering the backbone geometry.
| Compound | Methylation Site | Chiral Centers | Molecular Formula | Distinctive Features |
|---|---|---|---|---|
| Standard Fmoc-L-Tyrosine | None | 1 (tertiary) | C₂₄H₂₁NO₅ | Classical amino acid structure |
| Fmoc-2-methyl-L-tyrosine | Aromatic ring | 1 (tertiary) | C₂₅H₂₃NO₅ | Modified phenolic properties |
| Target compound | α-Carbon | 1 (quaternary) | C₂₅H₂₃NO₅ | Constrained backbone conformation |
| Fmoc-O-methyl-L-tyrosine | Phenolic oxygen | 1 (tertiary) | C₂₅H₂₃NO₅ | Masked phenolic reactivity |
The comparison extends to fluorenylmethoxycarbonyl-O-methyl-L-tyrosine, where methoxylation of the phenolic hydroxyl group eliminates hydrogen bonding capability while maintaining aromatic character. This structural modification creates a compound with reduced hydrophilic character compared to the target molecule, which retains the free phenolic hydroxyl group essential for hydrogen bonding interactions. The various methylation patterns observed across this family of compounds demonstrate how subtle structural modifications can lead to significant changes in molecular properties, conformational preferences, and potential biological activities, highlighting the unique position of α-methylated derivatives in the spectrum of fluorenylmethoxycarbonyl-protected amino acid compounds.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUHZAKWMCLMLZ-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid, also known as Fmoc-alpha-methyl-L-Tyr, is the peptide bond formation in proteins. This compound is used in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Mode of Action
Fmoc-alpha-methyl-L-Tyr acts as a protecting group for the N-terminal amino group during peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) moiety serves as an N-masking group, which is stable to the harsh oxidative conditions frequently used to generate peptide thioesters. The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature.
Biochemical Pathways
The compound plays a crucial role in the native chemical ligation (NCL) of unprotected peptide segments made by solid-phase peptide syntheses (SPPS). This process enables chemical access to a variety of functional protein molecules.
Pharmacokinetics
Its solubility and stability under various conditions are critical for its role in peptide synthesis.
Result of Action
The result of the action of Fmoc-alpha-methyl-L-Tyr is the successful synthesis of peptides, including ones of significant size and complexity. This makes it a valuable resource for research in the post-genomic world.
Action Environment
The action of Fmoc-alpha-methyl-L-Tyr is influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature. Therefore, maintaining optimal conditions is crucial for the efficacy and stability of this compound during peptide synthesis.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on a range of studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound belongs to a class of fluorene derivatives known for their diverse pharmacological properties. The synthesis typically involves the coupling of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) with various amino acids, followed by deprotection steps to yield the final product. The specific structure is characterized by:
- Fluorene nucleus : A tricyclic aromatic structure contributing to its biological activity.
- Amino acid moiety : Imparts specificity in biological interactions.
Antimicrobial Properties
Research indicates that fluorene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications on the aryl moiety can enhance the compound's effectiveness against various bacterial strains. The presence of electron-withdrawing groups, such as chlorine, has been found to improve the antimicrobial spectrum and potency against both planktonic and biofilm states of bacteria .
| Bacterial Strain | Inhibition Concentration (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 100 | Planktonic growth inhibition |
| Escherichia coli | 100 | Planktonic growth inhibition |
| Pseudomonas aeruginosa | 100 | Planktonic growth inhibition |
| Francisella tularensis | 100 | Planktonic growth inhibition |
Anticancer Activity
Fluorene derivatives have also been investigated for their anticancer properties. Studies have demonstrated that certain compounds within this class act as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair in cancer cells. The introduction of linear alkyl groups into the side chains has been associated with enhanced antiproliferative activity .
Case Studies
-
Antimicrobial Efficacy :
A study assessed the antimicrobial activity of various fluorene derivatives against multiple strains, revealing that certain substitutions on the fluorene core significantly increased their effectiveness against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . -
Cytotoxicity Assessment :
In vitro studies demonstrated that while some fluorene derivatives exhibited low cytotoxicity towards human cell lines (e.g., HeLa cells), they maintained potent activity against targeted bacterial strains. This selectivity is critical for developing therapeutic agents with minimal side effects .
Research Findings
Recent research highlights the importance of structural modifications in enhancing biological activity. For example:
- Molecular Docking Studies : These studies have shown that specific functional groups on the fluorene scaffold can interact favorably with bacterial enzymes, suggesting pathways for further optimization .
- Nanoparticle Enhancement : Incorporating iron oxide nanoparticles has been shown to amplify the antimicrobial properties of fluorene derivatives, indicating a promising direction for future research in drug delivery systems .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : This compound has been investigated for its potential as an anticancer agent. The fluorenyl moiety is known to enhance the stability and bioavailability of compounds, making them more effective against cancer cells. Studies have shown that derivatives of fluorenyl compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid may also possess similar properties.
- Inhibition of Enzymatic Activity : The compound's structure allows it to act as an inhibitor for specific enzymes involved in disease processes. For instance, research indicates that fluorenyl derivatives can inhibit falcipain 2, an enzyme crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria. This inhibition could lead to the development of new antimalarial drugs .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier is a critical factor in this application.
Structural Features Influencing Activity
The specific structural components of this compound contribute significantly to its biological activity:
- Fluorenyl Group : Enhances lipophilicity and cellular uptake.
- Hydroxyphenyl Group : May contribute to antioxidant properties and interactions with cellular receptors.
- Carboxylic Acid Functionality : Facilitates binding interactions with biological targets.
Case Studies
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
Substituents on the phenyl ring : Hydroxyl, chloro, fluoro, methyl, or heterocyclic groups.
Modifications at the α-carbon : Methyl or hydrogen.
Amino group functionalization: Presence or absence of methyl substitution.
Table 1: Comparative Physicochemical Data
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-2-((Fmoc)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid with high enantiomeric purity?
- Methodology : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., Na₂CO₃ in 1,4-dioxane) to protect the amino group. Monitor reaction progress via TLC or HPLC. To ensure enantiomeric purity, employ chiral column chromatography or recrystallization with chiral resolving agents. Adjust reaction temperature (e.g., 0–25°C) to minimize racemization .
- Data Insight : NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry are critical for verifying stereochemistry. For example, coupling constants in ¹H NMR can confirm the (S)-configuration .
Q. How should researchers handle and store this compound to maintain stability?
- Methodology : Store in airtight, light-protected containers under inert gas (e.g., argon) at –20°C. Avoid prolonged exposure to moisture, as hydrolysis of the Fmoc group can occur. Use desiccants in storage vials and confirm stability via periodic HPLC analysis .
- Safety Note : Wear nitrile gloves and safety goggles during handling due to acute toxicity (oral LD₅₀: 300–2000 mg/kg) and skin/eye irritation risks .
Advanced Research Questions
Q. How can researchers address low yields during coupling reactions involving this Fmoc-protected amino acid in peptide synthesis?
- Methodology : Optimize coupling reagents (e.g., HATU or DCC) and bases (e.g., DIEA) in anhydrous solvents (DMF or DCM). Pre-activate the carboxylate group for 5–10 minutes before adding the amine component. Monitor by LC-MS to identify side products (e.g., dipeptide deletion sequences) .
- Troubleshooting : If racemization occurs, reduce reaction temperature (<0°C) or switch to milder coupling agents (e.g., PyBOP). Use orthogonal protecting groups (e.g., tert-butyl for the hydroxyl group) to prevent undesired side reactions .
Q. What analytical strategies are effective in resolving conflicting data about the compound’s cytotoxicity in biological assays?
- Methodology : Conduct dose-response studies across multiple cell lines (e.g., HEK293, HeLa) with controls for Fmoc group toxicity. Use fluorescence-based assays (e.g., Calcein-AM for viability) and compare results with LC-MS quantification of intracellular compound levels. Cross-validate with proteomic analysis to identify off-target effects .
- Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to distinguish assay-specific artifacts from true bioactivity. Reference safety data for acute toxicity thresholds (e.g., H302, H315 warnings) .
Q. How can the stereoselective introduction of the 2-methyl group be optimized in large-scale synthesis?
- Methodology : Employ asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) or enzymatic resolution. For example, use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (R)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Scale-Up Considerations : Use flow chemistry to enhance mixing and heat transfer. Purify via fractional crystallization in ethanol/water mixtures, achieving >98% ee in pilot batches .
Safety and Regulatory Questions
Q. What are the best practices for decontaminating spills involving this compound in laboratory settings?
- Protocol : Isolate the area and wear PPE (gloves, respirator). Absorb spills with inert material (e.g., vermiculite), then treat with 10% sodium bicarbonate solution to neutralize acidic byproducts. Collect waste in sealed containers for incineration by licensed facilities .
- Environmental Caution : Avoid drain disposal due to potential aquatic toxicity (no EC₅₀ data available). Document incidents per OSHA HCS standards .
Application-Oriented Questions
Q. How does the 4-hydroxyphenyl moiety influence the compound’s interaction with biological targets compared to other aryl substituents?
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities with tyrosine kinase domains. Synthesize analogs with 3-hydroxyphenyl or 4-fluorophenyl groups and assay via SPR (surface plasmon resonance). The 4-hydroxyphenyl group enhances hydrogen bonding with active-site residues (e.g., EGFR L858R mutant), increasing inhibitory potency by ~30% .
Q. What strategies mitigate Fmoc deprotection challenges during solid-phase peptide synthesis (SPPS) when using this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
